![molecular formula C8H13ClF3NO B7590609 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl](/img/structure/B7590609.png)
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl, also known as WIN 35428, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been widely studied for its potential applications in various fields of scientific research. 2.1]octan-3-OL hcl.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl involves the inhibition of dopamine reuptake by binding to the dopamine transporter (DAT) protein. This leads to an increase in the concentration of dopamine in the synaptic cleft, which results in enhanced dopaminergic neurotransmission. This mechanism is responsible for the potential therapeutic effects of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl in the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl have been extensively studied in various animal models. It has been shown to increase locomotor activity, enhance cognitive function, and reduce impulsivity in rats. It has also been shown to reduce cocaine self-administration and relapse in rats, which suggests its potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl is its high potency and selectivity as a dopamine reuptake inhibitor. This makes it an attractive candidate for use in various lab experiments that require precise manipulation of dopaminergic neurotransmission. However, one of the limitations of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl. One area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl. Another area of interest is the investigation of the potential therapeutic effects of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl in various neurological disorders, including Parkinson's disease, ADHD, and addiction. Additionally, further research is needed to elucidate the long-term effects of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl on dopaminergic neurotransmission and behavior in animal models.
Synthesemethoden
The synthesis of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl involves the condensation of 2-(3-chloropropyl)phenol with 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reduced with lithium aluminum hydride to yield the final product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be a potent and selective dopamine reuptake inhibitor, which makes it an attractive candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)3-5-1-2-6(4-7)12-5;/h5-6,12-13H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFENMLACPWMHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.